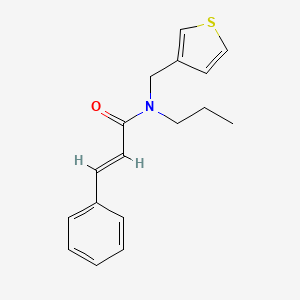

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamides. Cinnamides are derivatives of cinnamic acid, which is a naturally occurring compound found in various plants. This compound features a cinnamoyl nucleus, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-(thiophen-3-ylmethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with thiophen-3-ylmethylamine and propylamine. The reaction is usually carried out under mild conditions using a suitable catalyst. One common method involves the use of Lipozyme® TL IM as a catalyst in a continuous-flow microreactor, which allows for efficient and rapid synthesis with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow microreactors is advantageous for industrial production due to their ability to provide consistent reaction conditions, high efficiency, and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated alkyl cinnamamide derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide has demonstrated potent antimicrobial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

- Staphylococcus aureus : 16 µg/mL

- Candida albicans : 32 µg/mL

- Escherichia coli : 64 µg/mL.

The compound's mechanism involves interaction with ergosterol in fungal membranes and disruption of essential biochemical pathways, leading to cell death .

Anticancer Potential

Research indicates that this compound may induce apoptosis in cancer cells. A notable study on HepG2 liver cancer cells showed a significant reduction in cell viability in a dose-dependent manner, linked to modulation of the Nrf2/ARE pathway, which is crucial for cellular antioxidant defense .

Case Studies

Several studies have explored the compound's biological effects:

- Antimicrobial Efficacy Study (2024) :

- Anticancer Activity Evaluation (2023) :

Pharmacokinetics

The pharmacokinetic profile suggests reasonable bioavailability, allowing the compound to exert its biological effects effectively within biological systems. Its lipophilic nature aids absorption and distribution throughout tissues, enhancing its therapeutic potential.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | 2024 |

| Antimicrobial | Candida albicans | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | HepG2 (liver cancer) | Reduced viability; apoptosis | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

Mécanisme D'action

The mechanism of action of N-propyl-N-(thiophen-3-ylmethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, leading to cell wall disruption and antifungal activity. In antibacterial applications, it may target bacterial cell membranes, causing cell lysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(thiophen-2-ylmethyl)cinnamamide

- N-(thiophen-3-ylmethyl)cinnamamide

- N-(thiophen-4-ylmethyl)cinnamamide

Uniqueness

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is unique due to the presence of the propyl group, which enhances its biological activity compared to other similar compounds. The propyl group may contribute to better membrane permeability and increased interaction with molecular targets .

Activité Biologique

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiophene moiety and a cinnamamide backbone. Its molecular formula is C15H17N with a molecular weight of approximately 233.31 g/mol. This structural configuration contributes to its biological activity by enhancing lipophilicity and facilitating membrane penetration.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.

This compound targets microbial cell membranes, interacting with ergosterol in fungal membranes and disrupting essential cellular functions. This leads to both fungicidal and bactericidal effects, indicating that it kills rather than merely inhibits the growth of microorganisms .

Minimum Inhibitory Concentration (MIC)

Research has demonstrated that the MIC values for this compound vary among different pathogens. For instance:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Candida albicans | 32 |

| Escherichia coli | 64 |

These results suggest that this compound is particularly effective against S. aureus, including methicillin-resistant strains (MRSA) .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

One study focused on the compound's effect on HepG2 liver cancer cells, where it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the modulation of the Nrf2/ARE pathway, which plays a crucial role in cellular antioxidant defense and survival under oxidative stress .

Research Findings

- Antimicrobial Efficacy : Studies have shown that this compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi.

- Cell Viability : In vitro tests revealed that the compound effectively reduces the viability of various cancer cell lines while demonstrating low toxicity to normal cells.

- Synergistic Effects : When combined with existing antibiotics, this compound has shown synergistic effects that enhance overall antimicrobial efficacy, suggesting potential applications in combination therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates reasonable bioavailability, allowing it to exert its biological effects effectively within biological systems. Studies suggest that its lipophilic nature aids in absorption and distribution throughout tissues.

Propriétés

IUPAC Name |

(E)-3-phenyl-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-2-11-18(13-16-10-12-20-14-16)17(19)9-8-15-6-4-3-5-7-15/h3-10,12,14H,2,11,13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVROCMHPQGGDD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.